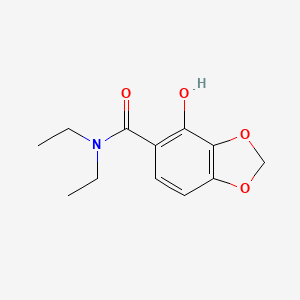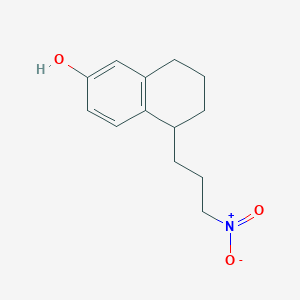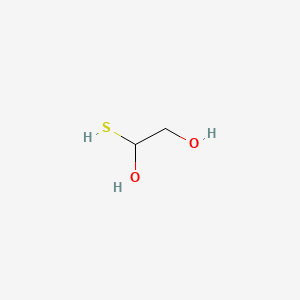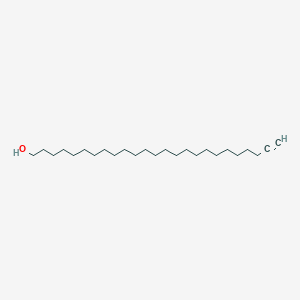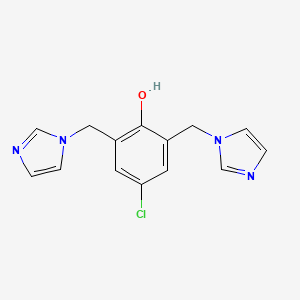![molecular formula C12H26OSi2 B14282968 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- CAS No. 137092-06-9](/img/structure/B14282968.png)
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is an organic compound with the molecular formula C11H24OSi2. This compound is a derivative of propargyl alcohol, where the hydrogen atoms are replaced by silyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- typically involves the reaction of propargyl alcohol with silylating agents. One common method is the reaction of propargyl alcohol with tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- exerts its effects involves the interaction of its functional groups with molecular targets. The silyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alkyne group can undergo addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: The simplest form of the compound without silyl groups.
3-(Trimethylsilyl)propargyl Alcohol: A similar compound with only one silyl group.
1,1-Diphenyl-2-propyn-1-ol: A derivative with phenyl groups instead of silyl groups.
Uniqueness
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is unique due to the presence of both tert-butyldimethylsilyl and trimethylsilyl groups. These groups provide enhanced stability and reactivity, making the compound valuable in various chemical and industrial applications.
Properties
CAS No. |
137092-06-9 |
|---|---|
Molecular Formula |
C12H26OSi2 |
Molecular Weight |
242.50 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h11,13H,1-8H3 |
InChI Key |
RNBKYMVETLYQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


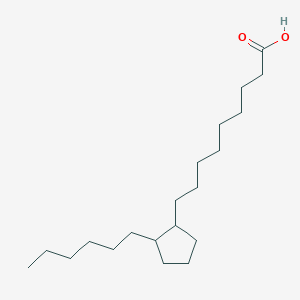
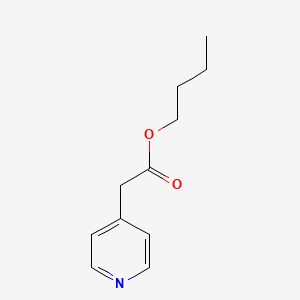
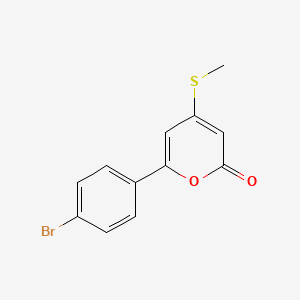
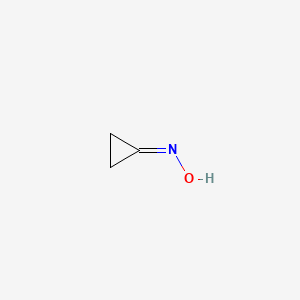
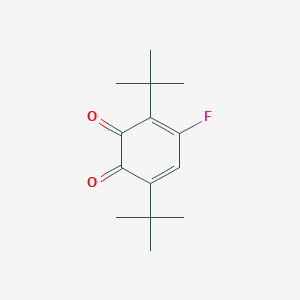
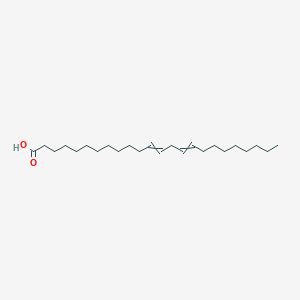
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
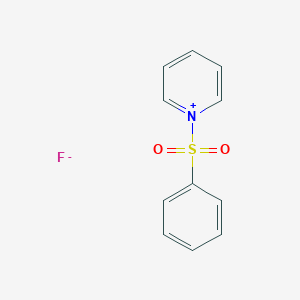
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
